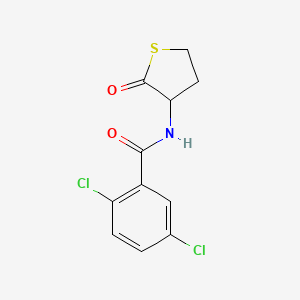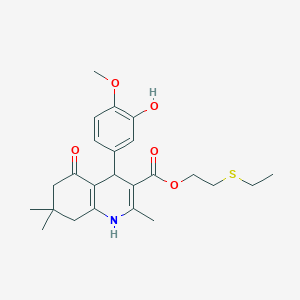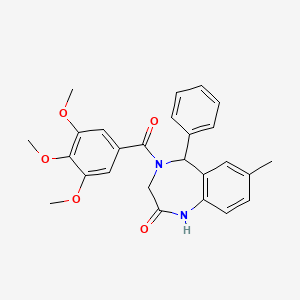![molecular formula C18H20BrN3OS B5154718 3-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5154718.png)
3-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is known for its unique chemical structure and promising biological activities, which make it an interesting target for further investigation.
Mécanisme D'action
The mechanism of action of 3-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide is not fully understood. However, it has been suggested that this compound acts by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells, viruses, and bacteria. It has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anticancer activity. Moreover, it has been suggested that this compound may inhibit the activity of viral proteases, which are essential for viral replication, and bacterial enzymes involved in cell wall synthesis, which may contribute to its antiviral and antimicrobial activities.
Biochemical and physiological effects:
3-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is characterized by cell shrinkage, chromatin condensation, and DNA fragmentation. Moreover, it has been reported to inhibit the growth of cancer cells and induce cell cycle arrest at the G2/M phase, which may contribute to its anticancer activity. Additionally, it has been found to inhibit viral replication and bacterial growth, which may be attributed to its antiviral and antimicrobial activities.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide has several advantages and limitations for lab experiments. One of the main advantages is its relatively straightforward synthesis method, which makes it easily accessible for further investigation. Moreover, it exhibits promising biological activities, which make it an interesting target for drug discovery. However, one of the limitations is its potential toxicity, which may limit its use in in vivo studies. Additionally, its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.
Orientations Futures
There are several future directions for the investigation of 3-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide. One of the main directions is the elucidation of its mechanism of action, which may provide insights into its biological activities and potential therapeutic applications. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetic properties, which may contribute to its further development as a therapeutic agent. Moreover, it may be interesting to investigate its potential applications in other fields, such as agriculture and environmental science. Overall, 3-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide is a promising compound that warrants further investigation for its potential applications in medicinal chemistry and beyond.
Méthodes De Synthèse
The synthesis of 3-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide involves the reaction of 3-bromo-4-chlorobenzoyl chloride with N,N-diethyl-4-aminobenzenethiol in the presence of triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with diethylamine to yield the final product. The synthesis of this compound has been reported in several studies, and it has been found to be a relatively straightforward process.
Applications De Recherche Scientifique
3-bromo-N-({[4-(diethylamino)phenyl]amino}carbonothioyl)benzamide has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit promising biological activities, including anticancer, antiviral, and antimicrobial properties. Several studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, it has been shown to have antiviral activity against several viruses, including HIV, HCV, and influenza virus. Moreover, it has been found to exhibit antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
3-bromo-N-[[4-(diethylamino)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3OS/c1-3-22(4-2)16-10-8-15(9-11-16)20-18(24)21-17(23)13-6-5-7-14(19)12-13/h5-12H,3-4H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMCCKPNSSQZQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-{[4-(diethylamino)phenyl]carbamothioyl}benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B5154676.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5154678.png)
![2-{5-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5154683.png)

![3-(4-chlorobenzyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5154691.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5154712.png)
![2-chloro-N-cyclohexyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5154714.png)


![4-(4-chlorophenyl)-5-[(4-methyl-1-piperazinyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5154720.png)
![3-(2-ethoxyphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5154728.png)
![3-(2-fluorophenyl)-5-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5154745.png)